2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile
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Overview
Description
2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile is an organic compound that features both sulfonyl and nitrile functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonyl chloride: Reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.
Nitrile formation: Introducing the nitrile group through a reaction with a suitable nitrile precursor.
Amino group introduction: Reacting with 3-fluoroaniline under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like chlorine or bromine, and nucleophiles like hydroxide or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, particularly in the treatment of diseases where sulfonyl or nitrile groups are known to be active.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl and nitrile groups could play key roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile
- 2-((4-Bromophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile
- 2-((4-Chlorophenyl)sulfonyl)-3-((3-chlorophenyl)amino)prop-2-enenitrile
Uniqueness
The unique combination of the 4-chlorophenyl and 3-fluorophenyl groups in 2-((4-Chlorophenyl)sulfonyl)-3-((3-fluorophenyl)amino)prop-2-enenitrile may confer distinct chemical and biological properties compared to its analogs. This could result in different reactivity, binding affinities, or biological activities.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-fluoroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-11-4-6-14(7-5-11)22(20,21)15(9-18)10-19-13-3-1-2-12(17)8-13/h1-8,10,19H/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGQCKNAGZFFSM-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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